(4S)-4,6-Dihydroxy-2,5-dioxohexanoate is a compound belonging to the class of dioxo monocarboxylic acids. It is characterized by the presence of hydroxyl and keto functional groups, which contribute to its reactivity and potential applications in various fields. This compound is derived from hexanoic acid and plays a significant role in biochemical processes.
This compound can be synthesized through various chemical methods, primarily involving the oxidation of suitable precursors such as 4,6-dihydroxyhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions. Industrial production typically employs optimized oxidation reactions to ensure high yield and purity.
(4S)-4,6-Dihydroxy-2,5-dioxohexanoate can be classified as:
The synthesis of (4S)-4,6-dihydroxy-2,5-dioxohexanoate can be achieved through several methods:
The synthesis process typically requires careful monitoring of temperature and pH to prevent side reactions and ensure the formation of the desired product. The use of strong oxidizing agents necessitates safety precautions due to their reactive nature.
The molecular formula for (4S)-4,6-dihydroxy-2,5-dioxohexanoate is with a molecular weight of 175.12 g/mol. Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₆H₇O₆⁻ |
Molecular Weight | 175.12 g/mol |
IUPAC Name | (4S)-4,6-dihydroxy-2,5-dioxohexanoate |
InChI | InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H... |
(4S)-4,6-Dihydroxy-2,5-dioxohexanoate participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4S)-4,6-dihydroxy-2,5-dioxohexanoate involves its interaction with specific enzymes and metabolic pathways. As a substrate for various enzymes, it can lead to the formation of biologically active intermediates that participate in essential cellular processes.
These intermediates can influence metabolic pathways crucial for maintaining cellular homeostasis and energy production.
The physical properties include:
Chemical properties involve:
(4S)-4,6-Dihydroxy-2,5-dioxohexanoate has several scientific applications:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: